molecular formula C16H16O B8553058 2-(2-Methylphenyl)-1-phenylpropan-1-one CAS No. 53423-27-1

2-(2-Methylphenyl)-1-phenylpropan-1-one

Cat. No. B8553058
CAS RN: 53423-27-1
M. Wt: 224.30 g/mol
InChI Key: XSOVNHZUZFPETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)-1-phenylpropan-1-one is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.30 g/mol. The purity is usually 95%.
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properties

CAS RN

53423-27-1

Product Name

2-(2-Methylphenyl)-1-phenylpropan-1-one

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(2-methylphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O/c1-12-8-6-7-11-15(12)13(2)16(17)14-9-4-3-5-10-14/h3-11,13H,1-2H3

InChI Key

XSOVNHZUZFPETI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried Schlenk tube equipped with a rubber septum was cooled under an argon purge. The septum was removed and the tube was charged with palladium acetate (2.3 mg, 0.01 mmol) and sodium t-butoxide (125 mg, 1.3 mmol). The tube was capped with the septum, purged with argon. Toluene (2 mL) was added and the mixture stirred for 1 min at room temperature. 3-Bromotoluene (0.120 mL, 1.0 mmol) and propiophenone (0.16 mL, 1.2 mmol) were added to the tube. The mixture was heated to 80° C. and stirred until the starting halide had been completely consumed, as judged by GC analysis. The mixture was cooled to room temperature, quenched with saturated aqueous ammonium chloride (10 mL) and diluted with ether (20 mL). The mixture was poured into a separatory funnel and the layers were separated. The aqueous layer was extracted with ether (20 mL), the combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate filtered and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 103 mg (46%) of α-(2-Methylphenyl)propiophenone. 1H NMR (CDCl3, 300 MHz) 7.81-7.84 (m, 2H), 7.47-6.99 (m, 71), 4.75 (q, 3=6.9 Hz, 1H), 2.49 (s, 3H), 1.46 (d, J=6.9 Hz, 3H) ppm.
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mg
Type
reactant
Reaction Step Three
Quantity
2.3 mg
Type
catalyst
Reaction Step Three

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